molecular formula C18H21N5O3 B12380203 Lepzacitinib CAS No. 2321488-47-3

Lepzacitinib

货号: B12380203
CAS 编号: 2321488-47-3
分子量: 355.4 g/mol
InChI 键: QQOPOYMFJLUSBI-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lepzacitinib is a small molecule drug that functions as a Janus kinase inhibitor, specifically targeting JAK1 and JAK3. It was initially developed by Aclaris Therapeutics, Inc. and is primarily being investigated for its potential in treating immune system diseases, congenital disorders, and skin and musculoskeletal diseases . The compound has shown promise in clinical trials for conditions such as atopic dermatitis .

准备方法

The synthesis of Lepzacitinib involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

For industrial production, the process is scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The final product is then purified using techniques like crystallization or chromatography to meet pharmaceutical standards .

化学反应分析

Lepzacitinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

科学研究应用

Lepzacitinib has a wide range of scientific research applications:

作用机制

Lepzacitinib exerts its effects by inhibiting the activity of Janus kinase 1 and Janus kinase 3. These kinases are involved in the JAK-STAT signaling pathway, which plays a crucial role in the regulation of immune responses. By blocking the activity of these kinases, this compound reduces the production of pro-inflammatory cytokines, thereby alleviating symptoms of immune-related diseases .

相似化合物的比较

Lepzacitinib is unique in its dual inhibition of JAK1 and JAK3, which distinguishes it from other Janus kinase inhibitors that may target only one of these kinases. Similar compounds include:

    Tofacitinib: Primarily inhibits JAK3 and is used for rheumatoid arthritis.

    Ruxolitinib: Inhibits JAK1 and JAK2, used for myelofibrosis and polycythemia vera.

    Baricitinib: Inhibits JAK1 and JAK2, used for rheumatoid arthritis.

Compared to these compounds, this compound’s dual inhibition of JAK1 and JAK3 offers a broader range of therapeutic applications, particularly in dermatological conditions .

属性

CAS 编号

2321488-47-3

分子式

C18H21N5O3

分子量

355.4 g/mol

IUPAC 名称

ethyl 4-[[(3R)-1-(2-cyanoacetyl)piperidin-3-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C18H21N5O3/c1-2-26-18(25)14-10-21-17-13(6-8-20-17)16(14)22-12-4-3-9-23(11-12)15(24)5-7-19/h6,8,10,12H,2-5,9,11H2,1H3,(H2,20,21,22)/t12-/m1/s1

InChI 键

QQOPOYMFJLUSBI-GFCCVEGCSA-N

手性 SMILES

CCOC(=O)C1=CN=C2C(=C1N[C@@H]3CCCN(C3)C(=O)CC#N)C=CN2

规范 SMILES

CCOC(=O)C1=CN=C2C(=C1NC3CCCN(C3)C(=O)CC#N)C=CN2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。